molecular formula C31H23N3O2S B335499 2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE

2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B335499
M. Wt: 501.6 g/mol
InChI Key: RILCOGYPOHDWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthyl group, a thiazolyl group, and a quinolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized by reacting 4-ethoxybenzaldehyde with appropriate reagents under controlled conditions.

    Synthesis of the Naphthyl Thiazole Intermediate: The naphthyl thiazole moiety is prepared by reacting 2-naphthylamine with thioamide in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the naphthyl thiazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired quinolinecarboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinolinecarboxylic acids.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
  • 4-(2-(((1-Bromo-2-naphthyl)oxy)ac)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate

Uniqueness

2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity allows for versatile applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C31H23N3O2S

Molecular Weight

501.6 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C31H23N3O2S/c1-2-36-24-15-13-21(14-16-24)28-18-26(25-9-5-6-10-27(25)32-28)30(35)34-31-33-29(19-37-31)23-12-11-20-7-3-4-8-22(20)17-23/h3-19H,2H2,1H3,(H,33,34,35)

InChI Key

RILCOGYPOHDWQH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.